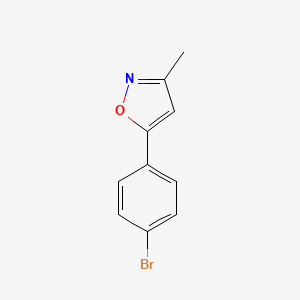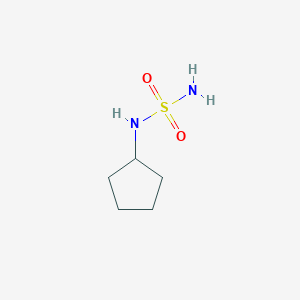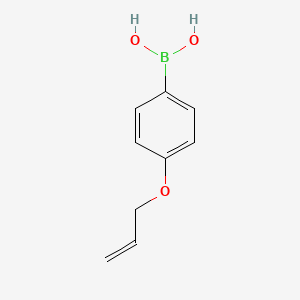
4-Allyloxyphenylboronic acid
説明
4-Allyloxyphenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their utility in various chemical reactions and as building blocks in organic synthesis. While the provided papers do not directly discuss 4-allyloxyphenylboronic acid, they do provide insights into the properties and reactivities of related phenylboronic acid derivatives. These compounds are characterized by the presence of a boronic acid group (-B(OH)2) attached to a phenyl ring, which can be further substituted with various functional groups, such as allyloxy groups, to modulate their chemical behavior.
Synthesis Analysis
The synthesis of phenylboronic acid derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds . The synthesis of 4-iodophenylboronic acid, for example, demonstrates the potential for creating boronic acid compounds that can serve as enhancers in biochemical assays . Similarly, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids shows the versatility of boronic acids in generating new building blocks for drug development .
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the crystal structures of various 4-halophenylboronic acids have been characterized, revealing the importance of hydrogen bonding and halogen interactions in their solid-state architecture . Additionally, DFT and ab initio HF calculations can provide detailed insights into the molecular geometry, vibrational frequencies, and chemical shift assignments of these compounds .
Chemical Reactions Analysis
Phenylboronic acids are versatile reagents in organic synthesis. They participate in hydroarylation reactions to form arylcoumarins, which are compounds with biological activity . The ortho-substituent on phenylboronic acids can influence the catalytic activity in dehydrative condensation reactions, demonstrating the importance of substituent positioning on the phenyl ring . Moreover, phenylboronic acids can be used in the design of supramolecular assemblies, taking advantage of their ability to form hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids are influenced by their molecular structure. The presence of the boronic acid group imparts certain characteristics, such as the ability to form reversible covalent bonds with diols, which is a key feature in their application in sensing and material science. The substituents on the phenyl ring can alter properties like solubility, stability, and reactivity. For example, the introduction of halogen atoms can enhance the chemiluminescent properties of the compound, as seen with 4-iodophenylboronic acid . The synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid highlights the compatibility and functional group tolerance of these compounds, which is beneficial for their use in complex chemical environments .
科学的研究の応用
-
Sensing Applications
- Field : Analytical Chemistry
- Application Summary : Boronic acids, including 4-Allyloxyphenylboronic acid, are increasingly used in various sensing applications. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Diagnostic and Therapeutic Applications
- Field : Biomedical Engineering
- Application Summary : Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- Methods of Application : This mini-review highlights some new aspects of related research efforts with a special focus on the interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery applications .
- Results : The interaction with sialic acid has opened up a new platform for bio-application .
-
Glucose-sensitive Drug Delivery
- Field : Pharmaceutical Sciences
- Application Summary : Drug carriers based on boronic acid (BA), especially phenylboronic acid (PBA), have been designed for glucose-sensitive self-regulated insulin delivery .
- Methods of Application : The PBA-functionalized gels have attracted more interest in recent years. The cross-linked three-dimensional (3D) structure endows the glucose .
- Results : The PBA-functionalized gels have shown promise in the field of self-regulated drug delivery .
-
Synthesis in Organic Chemistry
- Field : Organic Chemistry
- Application Summary : Allylic boronic acids, including 4-Allyloxyphenylboronic acid, are a uniquely versatile class of reagents in organic synthesis . They can react with electrophilic functional groups or catalysts in a variety of ways, allowing a relatively simple fragment to be exploited into a diverse array of complex products .
- Methods of Application : Allylboron species participate in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities .
- Results : Allylboron species have been used in the synthesis of a wide range of complex organic molecules .
-
Electrophoresis of Glycated Molecules
- Field : Biochemistry
- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
- Methods of Application : Boronic acids are used as building materials for microparticles for analytical methods .
- Results : This has allowed for the separation and analysis of glycated molecules .
-
Controlled Release of Insulin
- Field : Biomedical Engineering
- Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .
- Methods of Application : The polymers are designed to respond to changes in glucose levels, releasing insulin as needed .
- Results : This has potential applications in the treatment of diabetes .
-
Asymmetric Synthesis
- Field : Organic Chemistry
- Application Summary : Current applications of allylboronates toward optically enriched chiral molecules include two general approaches: (1) the asymmetric synthesis of a chiral allyl-boronate followed by chirality transfer, and (2) coupling the synthesis of an achiral allylboronate with a subsequent and analogous reaction, this time guided by asymmetric catalysis .
- Methods of Application : Allylboronates can be prepared by adding reactive allylic organometallic reagents to borate derivatives and subsequently treating them with aqueous acid, diols, or KHF2 in order to obtain the corresponding boronic acid, cyclic boronate ester, or potassium tri uoroborate .
- Results : This approach has been used for the selective synthesis of substituted allylboron species, and the application of these compounds in organic synthesis .
-
Biochemical Tools
- Field : Biochemistry
- Application Summary : Boronic acids have been used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
- Methods of Application : Boronic acids are used in various biochemical applications due to their ability to interact with cis-diols and sensing applications .
- Results : This has led to their use in a diverse range of applications, from therapeutics to separation technologies .
-
Building Materials for Microparticles
- Field : Materials Science
- Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
- Methods of Application : Boronic acids are used in the construction of microparticles for various analytical methods .
- Results : This has allowed for the development of new types of sensing systems .
Safety And Hazards
将来の方向性
While specific future directions for 4-Allyloxyphenylboronic acid were not found, boronic acids are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases, leading to their utility in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
特性
IUPAC Name |
(4-prop-2-enoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6,11-12H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFUGGFJBSCHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611156 | |
| Record name | {4-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyloxyphenylboronic acid | |
CAS RN |
1117776-68-7 | |
| Record name | {4-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Allyloxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



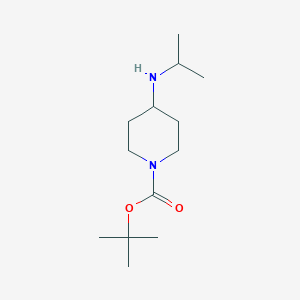
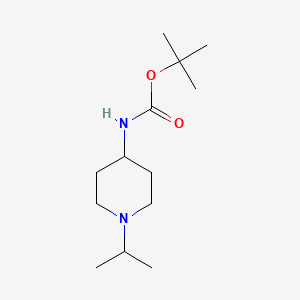
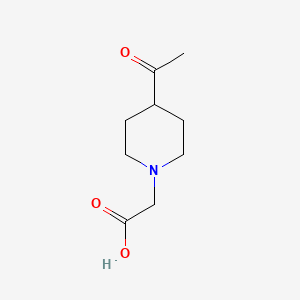

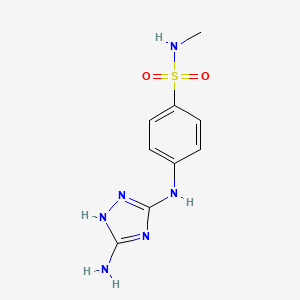
![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)
![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

